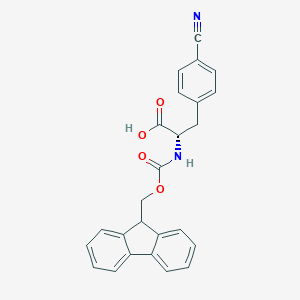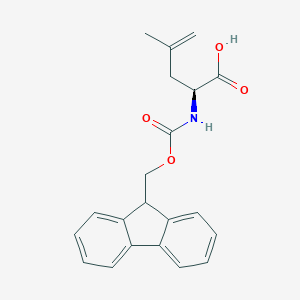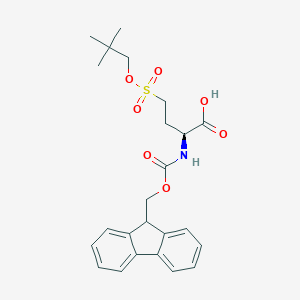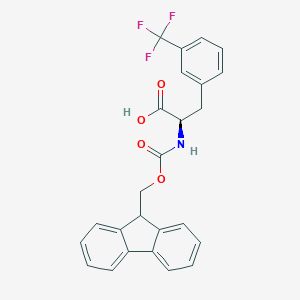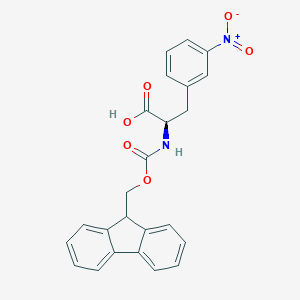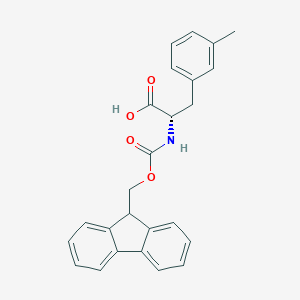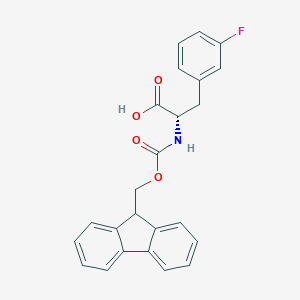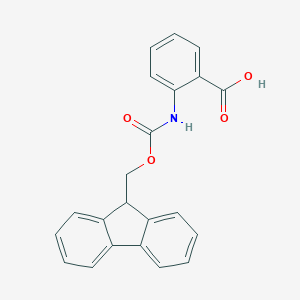
Fmoc-2-Abz-OH
Descripción general
Descripción
Fmoc-2-Abz-OH, also known as 2-(Fmoc-amino)benzoic acid or N-Fmoc-anthranilic acid, is an important organic intermediate . It has a molecular formula of C22H17NO4 and an average mass of 359.375 Da . It can be used in various fields including agrochemical, pharmaceutical, and dyestuff .
Synthesis Analysis
While specific synthesis methods for this compound were not found in the search results, it’s known that the Fmoc group is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .Molecular Structure Analysis
The molecular structure of this compound consists of a fluorenylmethyloxycarbonyl (Fmoc) group attached to an anthranilic acid . The SMILES string representation of its structure isOC(=O)c1ccccc1NC(=O)OCC2c3ccccc3-c4ccccc24 . Physical And Chemical Properties Analysis
This compound has a density of 1.4±0.1 g/cm3, a boiling point of 537.6±33.0 °C at 760 mmHg, and a flash point of 278.9±25.4 °C . It has 5 H bond acceptors, 2 H bond donors, and 5 freely rotating bonds . Its polar surface area is 76 Å2, and its molar volume is 265.8±3.0 cm3 .Aplicaciones Científicas De Investigación
Química Medicinal
En química medicinal, Fmoc-2-Abz-OH se utiliza para el diseño y desarrollo de nuevos compuestos farmacéuticos. Su función como intermedio permite la introducción del grupo Abz en las moléculas de fármacos, lo que puede conferir propiedades farmacológicas específicas. Esto es particularmente relevante en el desarrollo de inhibidores enzimáticos y moduladores de receptores, donde modificaciones estructurales precisas pueden conducir a beneficios terapéuticos significativos .
Bioconjugación
This compound: encuentra aplicación en técnicas de bioconjugación. Se utiliza para unir varias biomoléculas a péptidos o proteínas, mejorando sus propiedades o permitiéndoles ser utilizados como sondas. Por ejemplo, la conjugación de tintes fluorescentes a péptidos a través del grupo Abz puede facilitar el estudio de las interacciones y la dinámica de los péptidos dentro de los sistemas biológicos .
Ciencia de los Materiales
En la ciencia de los materiales, This compound se puede incorporar en polímeros para crear materiales con propiedades novedosas. La introducción del grupo Abz en las cadenas de polímeros puede alterar sus características físicas, como la estabilidad térmica y la solubilidad, lo que es esencial para desarrollar nuevos materiales para aplicaciones industriales .
Química Analítica
This compound: también es importante en química analítica, donde se utiliza como estándar o compuesto de referencia en análisis cromatográficos y espectroscópicos. Su estructura y propiedades bien definidas permiten una calibración y comparación precisas en el análisis de mezclas complejas de péptidos .
Investigación Antiviral
Por último, This compound se ha mencionado en el contexto de la investigación antiviral. Tiene aplicaciones potenciales en la síntesis de compuestos que podrían actuar contra virus como el virus Variola, que causa la viruela. El desarrollo de nuevos compuestos antivirales es crítico, especialmente considerando la posibilidad de resistencia viral a los medicamentos existentes .
Safety and Hazards
Fmoc-2-Abz-OH is considered hazardous by the OSHA Hazard Communication Standard . It is highly flammable and harmful if swallowed, in contact with skin, or if inhaled . It causes serious eye irritation and may cause damage to organs through prolonged or repeated exposure . Safety measures include wearing protective clothing and avoiding dust formation .
Mecanismo De Acción
Target of Action
Fluorenylmethyloxycarbonyl-2-Aminobenzoic Acid, also known as Fmoc-2-Abz-OH, is primarily used as a protecting group for amines in peptide synthesis . The primary target of this compound is the amine group of amino acids, which plays a crucial role in the formation of peptide bonds .
Mode of Action
The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride . The Fmoc group serves as a temporary protecting group for the amine at the N-terminus in solid-phase peptide synthesis (SPPS) . This protection allows for the selective formation of peptide bonds without unwanted side reactions .
Biochemical Pathways
The use of this compound in peptide synthesis affects the biochemical pathway of protein synthesis. By protecting the amine group during the synthesis process, this compound allows for the controlled formation of peptide bonds, thereby enabling the creation of specific peptide sequences .
Pharmacokinetics
The pharmacokinetics of this compound are largely determined by its use in peptide synthesis. As a protecting group, it is introduced and subsequently removed during the synthesis process . Therefore, its absorption, distribution, metabolism, and excretion (ADME) properties are less relevant in the traditional sense.
Result of Action
The primary molecular effect of this compound’s action is the protection of the amine group during peptide synthesis. This protection enables the controlled formation of peptide bonds, leading to the creation of specific peptide sequences . On a cellular level, the peptides synthesized using this compound can have various effects depending on their specific sequences and structures.
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the efficiency of the Fmoc group’s introduction and removal can be affected by the pH and temperature of the reaction environment . Additionally, the stability of this compound can be influenced by factors such as light and moisture .
Análisis Bioquímico
Biochemical Properties
Fmoc-2-Abz-OH: plays a crucial role in biochemical reactions, especially in the synthesis of peptides. It interacts with enzymes such as peptidases and proteases, which are responsible for the cleavage of peptide bonds. The compound’s fluorenylmethyloxycarbonyl group protects the amino group of amino acids during peptide synthesis, preventing unwanted reactions. This protection is removed by specific bases like piperidine, allowing the amino group to participate in subsequent reactions. The interaction of this compound with these enzymes ensures the accurate and efficient synthesis of peptides .
Cellular Effects
The effects of This compound on various types of cells and cellular processes are significant. In cellular environments, this compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to protect amino groups during peptide synthesis ensures that peptides are synthesized correctly, which is crucial for their biological activity. This, in turn, affects cellular processes such as protein synthesis, enzyme activity, and signal transduction .
Molecular Mechanism
The molecular mechanism of This compound involves its interaction with biomolecules at the molecular level. The fluorenylmethyloxycarbonyl group of this compound binds to the amino group of amino acids, forming a stable complex. This binding interaction prevents the amino group from participating in unwanted reactions during peptide synthesis. The removal of the Fmoc group by bases like piperidine releases the amino group, allowing it to engage in subsequent reactions. This mechanism ensures the precise and sequential addition of amino acids, leading to the formation of peptides with the desired sequence .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of This compound change over time due to its stability and degradation. The compound is stable under standard storage conditions but can degrade when exposed to light, heat, or moisture. Over time, the degradation of this compound can affect its ability to protect amino groups during peptide synthesis, leading to incomplete or incorrect peptide sequences. Long-term studies have shown that maintaining optimal storage conditions is crucial for preserving the compound’s effectiveness in biochemical reactions .
Dosage Effects in Animal Models
The effects of This compound vary with different dosages in animal models. At low doses, the compound effectively protects amino groups during peptide synthesis without causing any adverse effects. At high doses, this compound can exhibit toxic effects, including cellular toxicity and disruption of normal cellular functions. Studies have shown that there is a threshold dose beyond which the compound’s protective effects are outweighed by its toxic effects. Careful dosage optimization is essential to achieve the desired outcomes in biochemical experiments .
Metabolic Pathways
This compound: is involved in various metabolic pathways, particularly those related to peptide synthesis. The compound interacts with enzymes such as peptidases and proteases, which are involved in the cleavage and formation of peptide bonds. Additionally, this compound can affect metabolic flux and metabolite levels by influencing the synthesis and degradation of peptides. The compound’s role in these pathways highlights its importance in regulating biochemical reactions and maintaining cellular homeostasis .
Transport and Distribution
The transport and distribution of This compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is transported across cell membranes by amino acid transporters, which facilitate its uptake into cells. Once inside the cell, this compound can bind to proteins and other biomolecules, influencing its localization and accumulation. The distribution of this compound within cells is crucial for its role in peptide synthesis and other biochemical reactions .
Subcellular Localization
The subcellular localization of This compound is determined by its chemical properties and interactions with cellular components. The compound is primarily localized in the cytoplasm, where it participates in peptide synthesis. It can also be found in other cellular compartments, such as the endoplasmic reticulum and Golgi apparatus, where protein synthesis and modification occur. The localization of this compound within these compartments ensures its involvement in various stages of peptide synthesis and processing .
Propiedades
| { "Design of Synthesis Pathway": "The synthesis of Fmoc-2-Abz-OH can be achieved through solid-phase peptide synthesis.", "Starting Materials": [ "Fmoc-protected amino acid (2-aminobenzoic acid)", "HBTU", "DIPEA", "DMF", "Rink amide resin" ], "Reaction": [ "Activation of Rink amide resin with DIC and HOBt in DMF", "Coupling of Fmoc-protected amino acid (2-aminobenzoic acid) to the activated resin using HBTU and DIPEA in DMF", "Deprotection of Fmoc group with 20% piperidine in DMF", "Coupling of the next Fmoc-protected amino acid using HBTU and DIPEA in DMF", "Repeat deprotection and coupling steps until the desired peptide sequence is achieved", "Final deprotection of the N-terminal Fmoc group with 20% piperidine in DMF", "Cleavage of the peptide from the resin using TFA and scavengers", "Purification of the crude peptide by HPLC", "Lyophilization of the purified peptide to obtain Fmoc-2-Abz-OH" ] } | |
Número CAS |
150256-42-1 |
Fórmula molecular |
C22H16NO4- |
Peso molecular |
358.4 g/mol |
Nombre IUPAC |
2-(9H-fluoren-9-ylmethoxycarbonylamino)benzoate |
InChI |
InChI=1S/C22H17NO4/c24-21(25)18-11-5-6-12-20(18)23-22(26)27-13-19-16-9-3-1-7-14(16)15-8-2-4-10-17(15)19/h1-12,19H,13H2,(H,23,26)(H,24,25)/p-1 |
Clave InChI |
CNAVPEPPAVHHKN-UHFFFAOYSA-M |
SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=CC=CC=C4C(=O)O |
SMILES canónico |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=CC=CC=C4C(=O)[O-] |
Sinónimos |
Fmoc-2-Abz-OH; 150256-42-1; N-Fmoc-anthranilicacid; 2-(Fmoc-amino)benzoicacid; 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)benzoicacid; FMOC-2-AMINOBENZOICACID; ST50989896; Maybridge4_001966; 2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}benzoicacid; 2-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]benzoicAcid; Bio4A5; FMOC-ABZ-OH; AC1LJQS0; FMOC-ANTHRANILICACID; Oprea1_661448; SCHEMBL119223; 446033_ALDRICH; CHEMBL524172; MolPort-002-345-375; HMS1526J08; ZINC622112; 2-N-FMOC-AMINOBENZOICACID; 4648AD; AKOS009156751; AB05317 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






